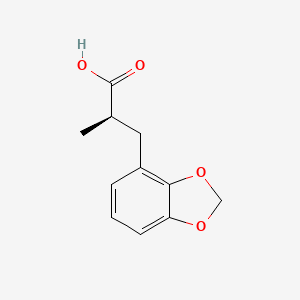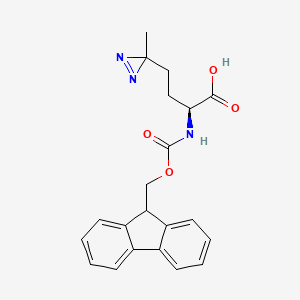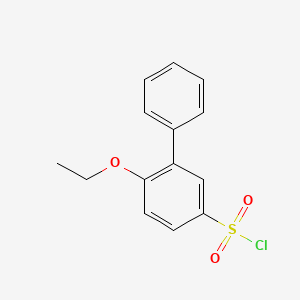
(2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MDMA, which is a psychoactive drug. However,
Mechanism of Action
The mechanism of action of (2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid involves the inhibition of serotonin reuptake and the stimulation of serotonin release. This leads to increased levels of serotonin in the synaptic cleft, which can result in increased feelings of happiness and well-being.
Biochemical and Physiological Effects:
Studies have shown that (2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid can have various biochemical and physiological effects on the body. These effects include increased heart rate, increased blood pressure, increased body temperature, and increased levels of serotonin, dopamine, and norepinephrine in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using (2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid in lab experiments include its ability to increase the release of serotonin, dopamine, and norepinephrine in the brain, which can lead to increased feelings of happiness and well-being. However, the limitations of using this compound in lab experiments include its potential for abuse and addiction, as well as its potential for neurotoxicity.
Future Directions
There are several future directions for the scientific research of (2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid. One potential direction is the development of new drugs that can target specific neurotransmitter systems in the brain. Another potential direction is the exploration of the potential therapeutic applications of this compound in the treatment of various mental health disorders, such as depression and anxiety. Additionally, future research could focus on the potential neuroprotective effects of (2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid, as well as its potential applications in the field of pharmacology.
Synthesis Methods
The synthesis of (2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid involves a multi-step process, starting from the reaction of safrole with hydrobromic acid to form 3,4-methylenedioxyphenylpropan-2-one. This intermediate is then reduced to 3,4-methylenedioxyphenylpropan-2-ol using sodium borohydride. The final step involves the oxidation of 3,4-methylenedioxyphenylpropan-2-ol with chromic acid to form (2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid.
Scientific Research Applications
(2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of neuroscience. Studies have shown that (2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid can increase the release of serotonin, dopamine, and norepinephrine in the brain, which can lead to increased feelings of happiness and well-being.
properties
IUPAC Name |
(2R)-3-(1,3-benzodioxol-4-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(11(12)13)5-8-3-2-4-9-10(8)15-6-14-9/h2-4,7H,5-6H2,1H3,(H,12,13)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTQIENKOOHZFQ-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C2C(=CC=C1)OCO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=C2C(=CC=C1)OCO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2947250.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid dihydrochloride](/img/structure/B2947251.png)



![3-Methoxy-2-methyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]indazole-6-carboxamide](/img/structure/B2947259.png)



![6-[[5-[(2,4-dichlorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2947267.png)
![N-[2-(1,3,4-Thiadiazol-2-ylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2947268.png)

![1-(Chloromethyl)-3-(4-methoxy-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2947270.png)
![3-(1-(1-(Benzo[d]oxazol-2-yl)pyrrolidine-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2947272.png)